![molecular formula C25H23N3O4S2 B2363514 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049959-38-7](/img/structure/B2363514.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a compound that has been studied for its antimicrobial activity . It is one of several novel 4-thiazolidinones with a benzothiazole moiety .
Synthesis Analysis
The synthesis of this compound and others like it involves the use of benzothiazole derivatives . The structures of these compounds have been determined by spectroscopic studies, including FT-IR, 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound has been determined through various spectroscopic studies . These studies have revealed that electron-donating groups associated with thiazolidine bearing benzothiazole rings have a significant effect on the antimicrobial activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied, and it has been found that the presence of electron-donating groups associated with thiazolidine bearing benzothiazole rings contributes positively to the antimicrobial activity of these compounds .
Scientific Research Applications
Antimalarial and Antiviral Applications
The compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide and its derivatives have been studied for their potential as antimalarial agents. Fahim and Ismael (2021) explored the synthesis of sulfonamide derivatives, including those with a benzo[d]thiazol-2-yl moiety, which exhibited promising in vitro antimalarial activity. Additionally, these compounds demonstrated potential as COVID-19 drugs through computational calculations and molecular docking studies, suggesting their effectiveness against viral proteins like Plasmepsin-1, Plasmepsin-2, and SARS-CoV-2 main protease (Fahim & Ismael, 2021).
Anticancer Activity
The compound's derivatives have also been evaluated for anticancer properties. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with similar sulfonamide structures, which were tested for in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Structural and Conformational Analysis
The molecular structure and conformation of solvated derivatives of this compound have been extensively studied. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a related compound, providing insights into its structural properties and potential interaction mechanisms (Banerjee et al., 2002).
Miscellaneous Applications
The compound's derivatives have been explored for a range of other potential applications, including as antimicrobial agents (Gein et al., 2019; Patel & Agravat, 2009), in the synthesis of alternative products in organic chemistry (Krauze et al., 2007), and for their potential antibacterial, antifungal, and anticancer effects (Senthilkumar et al., 2021) (Gein et al., 2019), (Patel & Agravat, 2009), (Krauze et al., 2007), (Senthilkumar et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-32-19-12-14-20(15-13-19)34(30,31)28-16-4-6-22(28)24(29)26-18-10-8-17(9-11-18)25-27-21-5-2-3-7-23(21)33-25/h2-3,5,7-15,22H,4,6,16H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRVHMWPLVRCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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